(3-bromobenzyl)(2-methoxybenzyl)amine
Description
(3-Bromobenzyl)(2-methoxybenzyl)amine is a secondary amine featuring two benzyl groups: one substituted with a bromine atom at the 3-position and the other with a methoxy group at the 2-position. The bromine substituent introduces electron-withdrawing effects, while the methoxy group provides electron-donating properties, creating a unique electronic profile that influences reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGWYJYXYEQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The position and type of substituents on benzylamine derivatives significantly impact their chemical and pharmacological properties. Key analogues include:
- In contrast, the 3-bromo substituent introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve stability in metabolic pathways.
Pharmacological Activity
- Enzyme Inhibition : The 2-methoxybenzyl group is a recurring motif in acetylcholinesterase (AChE) inhibitors. For example, N-ethyl-N-(2-methoxybenzyl)amine inhibits AChE with an IC₅₀ of 6.6 µM, attributed to interactions with the enzyme’s catalytic site . The brominated analogue may exhibit modified activity due to altered electronic and steric profiles.
- Receptor Binding : NBOMe compounds (e.g., 25C-NBOMe) demonstrate high 5-HT2A receptor affinity due to the 2-methoxybenzyl group . While this compound lacks the phenethylamine backbone of NBOMe drugs, its structural features could be explored for receptor modulation.
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